molecular formula C5H4N6O2 B11911418 2-nitro-1H-purin-6-amine

2-nitro-1H-purin-6-amine

Cat. No.: B11911418
M. Wt: 180.12 g/mol
InChI Key: NVIATZSDAYSNSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-nitro-1H-purin-6-amine is a chemical compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly in the structure of nucleotides, which are the building blocks of DNA and RNA. The compound this compound is characterized by the presence of a nitro group (-NO2) attached to the purine ring, which significantly influences its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-nitro-1H-purin-6-amine typically involves the nitration of 1H-purin-6-amine. One common method is the reaction of 1H-purin-6-amine with a nitrating agent such as nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the purine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, concentration, and flow rates, ensuring high yields and purity of the final product. The use of environmentally friendly nitrating agents and catalysts is also explored to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

2-nitro-1H-purin-6-amine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a metal catalyst (e.g., palladium on carbon) or chemical reductants like sodium borohydride (NaBH4).

    Substitution: The nitro group can be substituted by other functional groups through nucleophilic aromatic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

    Oxidation: Although less common, the compound can undergo oxidation reactions where the nitro group is further oxidized to form nitroso or other higher oxidation state derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst, or sodium borohydride (NaBH4) in an appropriate solvent.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base (e.g., sodium hydroxide) and an appropriate solvent (e.g., ethanol or dimethyl sulfoxide).

    Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Major Products Formed

    Reduction: 2-amino-1H-purin-6-amine

    Substitution: Various substituted purine derivatives depending on the nucleophile used

    Oxidation: Nitroso derivatives or other oxidized forms of the compound

Scientific Research Applications

2-nitro-1H-purin-6-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various purine derivatives, which are important in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its role as an inhibitor of certain enzymes and its interactions with nucleic acids.

    Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to induce apoptosis in cancer cells. It is also investigated for its antiviral and antimicrobial properties.

    Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-nitro-1H-purin-6-amine involves its interaction with molecular targets such as enzymes and nucleic acids. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. For example, in cancer cells, the compound may induce apoptosis by interfering with DNA replication and repair processes, ultimately leading to cell death.

Comparison with Similar Compounds

Similar Compounds

    1H-purin-6-amine (Adenine): A naturally occurring purine base found in DNA and RNA.

    2-amino-1H-purin-6-amine: A reduced form of 2-nitro-1H-purin-6-amine with an amino group instead of a nitro group.

    6-chloropurine: A halogenated purine derivative used in the synthesis of various pharmaceuticals.

Uniqueness

This compound is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity compared to other purine derivatives. Its ability to undergo reduction and substitution reactions makes it a versatile intermediate in synthetic chemistry. Additionally, its potential biological activities, including anticancer and antimicrobial properties, make it a compound of significant interest in medicinal chemistry research.

Properties

Molecular Formula

C5H4N6O2

Molecular Weight

180.12 g/mol

IUPAC Name

2-nitro-7H-purin-6-amine

InChI

InChI=1S/C5H4N6O2/c6-3-2-4(8-1-7-2)10-5(9-3)11(12)13/h1H,(H3,6,7,8,9,10)

InChI Key

NVIATZSDAYSNSB-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=NC(=NC(=C2N1)N)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.